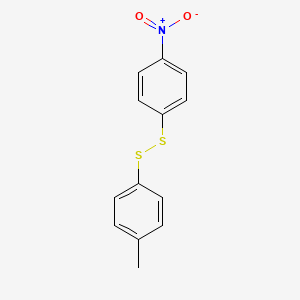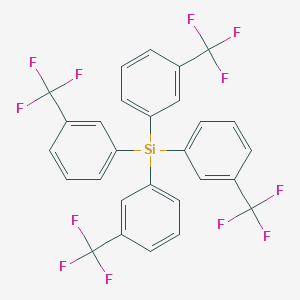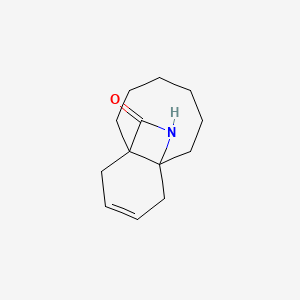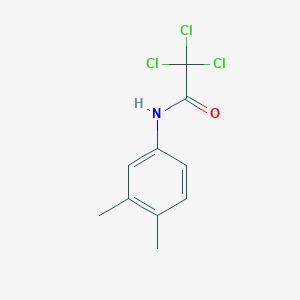
2-methoxyethyl N-(2,6-dimethylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxyethyl N-(2,6-dimethylphenyl)carbamate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is commonly referred to as dimethachlor and is used primarily as a herbicide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl N-(2,6-dimethylphenyl)carbamate involves the reaction of 2,6-dimethylaniline with 2-methoxyethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxyethyl N-(2,6-dimethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
2-methoxyethyl N-(2,6-dimethylphenyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on plant physiology and its potential as a growth regulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory properties.
Industry: Widely used as a herbicide to control weed growth in agricultural fields.
Mécanisme D'action
The mechanism of action of 2-methoxyethyl N-(2,6-dimethylphenyl)carbamate involves inhibition of specific enzymes in plants, leading to disruption of essential metabolic pathways. This results in the cessation of cell division and growth, ultimately causing the death of the target weeds . The compound primarily targets the synthesis of fatty acids and proteins, which are crucial for plant growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methoxyethyl N-(4-chloro-2-methylphenyl)carbamate
- 2-ethoxyethyl N-(5-chloro-2-methylphenyl)carbamate
- 2-methoxyethyl N-(2-chloro-5-nitrophenyl)carbamate
Uniqueness
2-methoxyethyl N-(2,6-dimethylphenyl)carbamate stands out due to its specific structural configuration, which imparts unique herbicidal properties. Its effectiveness at lower concentrations and broader spectrum of activity make it a preferred choice in agricultural applications .
Propriétés
Numéro CAS |
62593-75-3 |
|---|---|
Formule moléculaire |
C12H17NO3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2-methoxyethyl N-(2,6-dimethylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO3/c1-9-5-4-6-10(2)11(9)13-12(14)16-8-7-15-3/h4-6H,7-8H2,1-3H3,(H,13,14) |
Clé InChI |
WIIVFKULHHDOSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene](/img/structure/B11947782.png)






